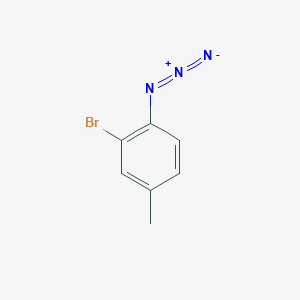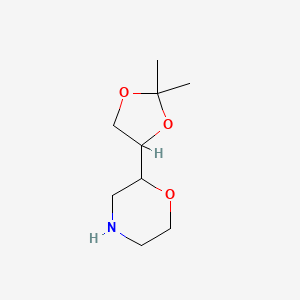
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4): is a deuterium-labeled analogue of Pentamidine. Pentamidine is an antimicrobial agent used to treat diseases such as African trypanosomiasis and leishmaniasis. The deuterium labeling in Pentamidine-d4 2HCl allows for its use in various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine-d4 2HCl involves the incorporation of deuterium atoms into the pentane backbone of Pentamidine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of Pentamidine-d4 2HCl typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 95% or higher.
Analyse Des Réactions Chimiques
Types of Reactions: Pentamidine-d4 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Pentamidine-d4 2HCl into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Pentamidine-d4 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study the structure and reaction mechanisms of compounds.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new antimicrobial agents and in quality control processes for pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of Pentamidine-d4 2HCl is not fully understood. it is believed to interfere with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This disruption of essential cellular processes results in the antimicrobial effects observed with Pentamidine .
Comparaison Avec Des Composés Similaires
Pentamidine: The non-deuterated analogue used for similar therapeutic purposes.
Other Deuterated Analogues: Compounds such as deuterated benzamidine and deuterated phenoxy derivatives.
Uniqueness: Pentamidine-d4 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C19H26Cl2N4O2 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;; |
Clé InChI |
HWURPQUPKQFGJI-XQZXWLSLSA-N |
SMILES isomérique |
[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


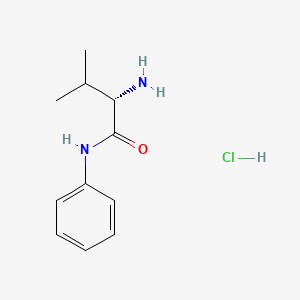
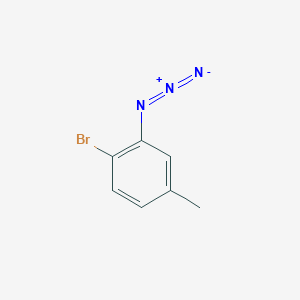


![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
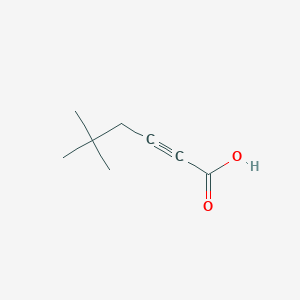
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)
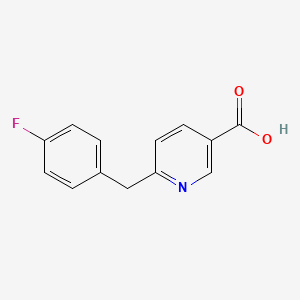
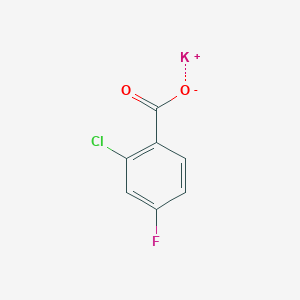
![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
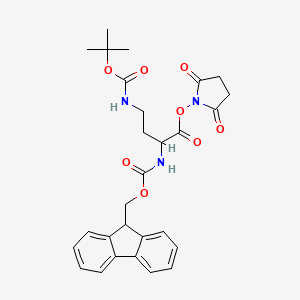
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
